molecular formula C7H16OSi B1220852 2-Methyl-1-(trimethylsilyloxy)-1-propene CAS No. 6651-34-9

2-Methyl-1-(trimethylsilyloxy)-1-propene

Cat. No.: B1220852
CAS No.: 6651-34-9
M. Wt: 144.29 g/mol
InChI Key: KZVPFSJPLBOVLO-UHFFFAOYSA-N
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Description

2-Methyl-1-(trimethylsilyloxy)-1-propene is an organosilicon compound with the molecular formula C7H16OSi. It is a versatile reagent in organic synthesis, particularly known for its role in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyloxy group attached to a propene backbone, which imparts unique reactivity and stability.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(trimethylsilyloxy)-1-propene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. This compound is known to interact with various enzymes, including those involved in the Diels-Alder reactions. For instance, it has been observed to react with methyl acrylate and methyl (2E)-pentenoate, leading to the formation of multistriatins . These interactions highlight the compound’s ability to participate in complex biochemical processes, making it a valuable tool for studying enzyme-catalyzed reactions and other biochemical phenomena.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various cell types, leading to changes in cellular behavior and function. For example, its interaction with specific enzymes and proteins can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and overall cell health . These effects underscore the importance of understanding the cellular dynamics associated with this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms involves its binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins . Understanding these molecular mechanisms is essential for elucidating the precise biochemical pathways influenced by this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can vary depending on the experimental conditions, with certain factors promoting its degradation over time . Additionally, long-term exposure to this compound can lead to cumulative effects on cellular function, highlighting the need for careful consideration of temporal dynamics in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for optimizing the use of this compound in preclinical studies and ensuring its safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound’s participation in these pathways can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms is critical for optimizing the delivery and efficacy of this compound in experimental and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within distinct subcellular environments

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(trimethylsilyloxy)-1-propene can be synthesized through several methods. One common approach involves the reaction of 2-methylpropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is subsequently deprotonated to yield the desired product.

Another method involves the use of a palladium-catalyzed coupling reaction between 2-methylpropene and trimethylsilyl chloride. This method offers high yields and selectivity under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high purity and yield, often employing automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(trimethylsilyloxy)-1-propene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes and other reduced hydrocarbons.

    Substitution: Various substituted silyl ethers and other functionalized derivatives.

Scientific Research Applications

2-Methyl-1-(trimethylsilyloxy)-1-propene has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(trimethylsilyloxy)-1-propene involves the activation of the trimethylsilyloxy group, which facilitates various chemical transformations. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and participates in the formation of new chemical bonds through mechanisms such as nucleophilic substitution, addition, and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • 2-Methyl-3-butyn-2-ol

Uniqueness

2-Methyl-1-(trimethylsilyloxy)-1-propene is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. The presence of the trimethylsilyloxy group provides stability and facilitates the formation of carbon-carbon bonds, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

trimethyl(2-methylprop-1-enoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVPFSJPLBOVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CO[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216713
Record name Isobutyraldehyde trimethylsilyl enol ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-34-9
Record name Isobutyraldehyde trimethylsilyl enol ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6651-34-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266194
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Record name Isobutyraldehyde trimethylsilyl enol ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1-(trimethylsilyloxy)-1-propene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-methoxy-2-methyl-1-(trimethylsilyloxy)-1-propene interact with the TpMo(NO)(DMAP)(η2-PhCF3) complex, and what is the significance of this reaction?

A1: The research paper describes how the TpMo(NO)(DMAP)(η2-PhCF3) complex, which features a trifluorotoluene molecule bound to a molybdenum center, exhibits unique reactivity. [] This complex reacts with triflic acid to form an intermediate η2-arenium species. 1-Methoxy-2-methyl-1-(trimethylsilyloxy)-1-propene then acts as a nucleophile, attacking the activated arenium complex at the meta position. This attack leads to the formation of a 5-substituted-1,3-cyclohexadiene product after the removal of the metal complex. [] This reaction highlights the potential of using such organometallic complexes as scaffolds for the controlled functionalization of aromatic compounds, ultimately leading to more complex organic molecules.

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